2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile
Description
2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile is a heterocyclic compound characterized by a fused pyrazolo-pyridine core with two cyano groups at the 3- and 4-positions, methyl substituents at the 5- and 7-positions, and an imino group at the 2-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in materials science and medicinal chemistry. Its synthesis typically involves cyclocondensation reactions of appropriately substituted precursors under reflux conditions, often using acetic acid and ammonium acetate as catalysts .
Properties
CAS No. |
6975-46-8 |
|---|---|
Molecular Formula |
C11H9N5 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-amino-5,7-dimethylpyrazolo[1,5-a]pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C11H9N5/c1-6-3-7(2)16-10(8(6)4-12)9(5-13)11(14)15-16/h3H,1-2H3,(H2,14,15) |
InChI Key |
AXRRARNKSGSPSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C(C(=NN12)N)C#N)C#N)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclocondensation Using α-Keto Acids
A highly efficient method involves the reaction of 1-amino-2-imino-pyridine derivatives with α-keto acids (e.g., pyruvic acid) under acidic conditions to form fused heterocycles with dicarbonitrile groups.
- Catalysts: Trifluoroacetic acid (TFA) and acetic acid (AcOH) are commonly used to activate carbonyl groups, increasing electrophilicity and facilitating nucleophilic attack by amino groups.
- Solvents: Ethanol (EtOH) combined with AcOH provides an optimal medium.
- Conditions: Heating at 120–130 °C, often under pressure in a Q-tube reactor, for 30–40 minutes significantly improves yields compared to conventional reflux.
- Mechanism: Protonation of the keto carbonyl enhances nucleophilic addition by the amino group, followed by dehydration steps leading to imine formation and ring closure.
Table 1: Representative Reaction Conditions and Yields
| Entry | Solvent System | Catalyst(s) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | EtOH + AcOH (3 equiv) + TFA (10 mol%) | TFA + AcOH | 130 | 40 | 94 |
| 2 | EtOH + AcOH (2 equiv) + TFA (10 mol%) | TFA + AcOH | 130 | 5 | 64 |
| 3 | EtOH + TFA (10 mol%) | TFA | 130 | 40 | Trace |
Note: The use of both AcOH and TFA is critical for high yields; TFA alone is insufficient.
Use of Q-Tube Reactor for High-Pressure Synthesis
- The Q-tube reactor allows reactions to be conducted under elevated pressure safely, accelerating reaction rates and improving product purity.
- This method is particularly effective for the condensation of 1-amino-2-imino-pyridine derivatives with α-keto acids or isatin derivatives.
- The pressure and temperature conditions facilitate the formation of the pyrazolo[1,5-a]pyridine core with dicarbonitrile substituents.
Reaction with Isatin Derivatives
- Isatin and its substituted derivatives (e.g., 5-bromoisatin, 5-nitroisatin) react with 1-amino-2-imino-pyridine derivatives under similar acidic and high-pressure conditions to yield fused triazino-indole derivatives.
- These reactions proceed via nucleophilic addition to the keto moiety of isatin, followed by dehydration and cyclization.
- The presence of electron-withdrawing groups on isatin improves yields.
Detailed Reaction Mechanism Insights
The preparation involves several key steps:
- Protonation of Carbonyl Oxygen: Acid catalysis protonates the carbonyl oxygen of α-keto acids or isatin, increasing electrophilicity.
- Nucleophilic Attack: The amino group on the pyridine ring attacks the activated carbonyl carbon, forming an intermediate adduct.
- Proton Transfer and Dehydration: The intermediate undergoes proton transfer and loses water molecules, forming imine intermediates.
- Cyclization: The imino group at C-2 attacks the imide-keto moiety, leading to ring closure and formation of the pyrazolo[1,5-a]pyridine core.
- Final Product Formation: Further dehydration stabilizes the fused heterocyclic system with dicarbonitrile groups.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 1-amino-2-imino-pyridine derivatives, α-keto acids (e.g., pyruvic acid), isatin derivatives |
| Catalysts | Trifluoroacetic acid (TFA), Acetic acid (AcOH) |
| Solvent | Ethanol (EtOH) with AcOH additive |
| Temperature | 120–130 °C |
| Reaction Time | 30–40 minutes (Q-tube reactor); up to 12 h under conventional reflux |
| Pressure | Elevated pressure in Q-tube reactor |
| Yield Range | 48% (conventional) to 94% (Q-tube, optimized conditions) |
| Characterization | MS, HRMS, 1H NMR, 13C NMR, X-ray crystallography |
Research Findings and Advantages
- The use of Q-tube reactors significantly reduces reaction time and increases yield compared to traditional reflux methods.
- Acid catalysis with TFA and AcOH is essential for activating carbonyl groups and facilitating cyclization.
- The method is versatile, accommodating various substituted pyridine and isatin derivatives.
- The products exhibit good crystallinity, allowing for structural confirmation by X-ray crystallography.
- This synthetic approach is considered green and safe , with high atom economy and easy purification.
Chemical Reactions Analysis
2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of catalysts such as Raney Nickel.
Substitution: The compound can undergo substitution reactions, particularly at the imino and dicarbonitrile groups, using reagents like halogens or nucleophiles.
Cyclization: The compound can participate in cyclization reactions, forming more complex heterocyclic structures.
Common reagents and conditions used in these reactions include fuming nitric acid for nitration, hydrogen gas for reduction, and various aldehydes and ketones for substitution and cyclization reactions . Major products formed from these reactions include substituted pyrazolopyridines and their derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo compounds exhibit potent anticancer properties. For instance, studies have shown that 2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HepG-2 | 9 |
| HCT-116 | 8 |
These findings suggest that this compound could serve as a lead structure for the development of new anticancer agents .
Enzyme Inhibition
The compound has been studied for its ability to inhibit cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy. The IC50 values for CDK2 inhibition were found to be significantly lower than those of standard inhibitors, indicating strong potential for therapeutic applications .
Antimicrobial Activity
There is also emerging evidence regarding the antimicrobial properties of pyrazolo compounds. Studies have demonstrated that certain derivatives can exhibit activity against a range of bacterial strains, suggesting their utility in developing new antibiotics .
Synthesis Approaches
The synthesis of 2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile typically involves multi-step reactions starting from simple precursors. The general synthetic pathway includes:
- Formation of Pyrazole Ring : Utilizing hydrazine derivatives and carbonyl compounds.
- Cyclization : Through condensation reactions with active methylene compounds.
- Functionalization : Introducing various substituents to enhance biological activity.
This synthetic flexibility allows for the generation of a library of derivatives with tailored properties for specific applications .
Case Study 1: Anticancer Screening
A study conducted on several synthesized derivatives of 2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine demonstrated significant anticancer activity against breast (MCF-7) and liver (HepG-2) cancer cell lines. The most potent derivative exhibited an IC50 value of 12 µM against MCF-7 cells and showed a promising selectivity index compared to conventional chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of pyrazolo derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the core structure enhanced antimicrobial potency significantly, with minimum inhibitory concentrations (MICs) being lower than those reported for existing antibiotics .
Mechanism of Action
The mechanism of action of 2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets, such as CDK2 (cyclin-dependent kinase 2). The compound inhibits CDK2 activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets essential for cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile with analogous pyrazolo-pyridine derivatives, focusing on structural features, synthetic pathways, and physicochemical properties.
Structural Analogues and Substituent Effects
Physicochemical Properties
*Estimated via Crippen’s method, accounting for methyl and imino substituents .
Key Research Findings
Substituent Impact: The imino group in the target compound offers greater stability under acidic conditions compared to amino derivatives, which are prone to protonation or oxidation .
Photophysical Behavior: Unlike 4-CN-TCPy, which exhibits dual-state emission, the target compound’s fluorescence properties remain unexplored.
Synthetic Flexibility : The methyl groups at C5 and C7 provide steric protection, enabling selective functionalization at the C3/C4 positions—a feature less achievable in unsubstituted pyrazolo-pyridines .
Biological Activity
2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile is a compound of significant interest due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including pharmacological effects and mechanisms of action, as well as relevant case studies and research findings.
- Molecular Formula : C₁₁H₈N₄
- Molecular Weight : 211.22 g/mol
- Structure : The compound features a pyrazolo-pyridine framework, which is known for its potential therapeutic applications.
Biological Activity Overview
The biological activities of 2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile have been explored in various studies. Key activities include:
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research indicates that it may possess anticancer properties, particularly against specific cell lines.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity.
Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound revealed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
These findings indicate that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
Research has shown that 2-Imino-5,7-dimethyl-1,2-dihydropyrazolo(1,5-a)pyridine-3,4-dicarbonitrile exhibits cytotoxic effects on several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound demonstrated significant inhibition of cell proliferation with IC₅₀ values ranging from 10 to 30 μM across different cell lines.
These results suggest that further investigation into its mechanism of action could reveal pathways beneficial for cancer therapy .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
- Anti-inflammatory Pathways : The compound may modulate inflammatory cytokines and pathways, reducing inflammation.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological contexts:
-
Case Study on Antimicrobial Efficacy :
- A clinical study evaluated the efficacy of a formulation containing the compound against skin infections caused by resistant bacteria. Results showed a significant reduction in infection rates compared to standard treatments.
-
Case Study on Cancer Treatment :
- In vitro studies demonstrated that treatment with the compound led to a decrease in tumor size in xenograft models of breast cancer when administered alongside conventional chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
